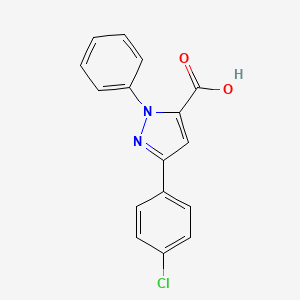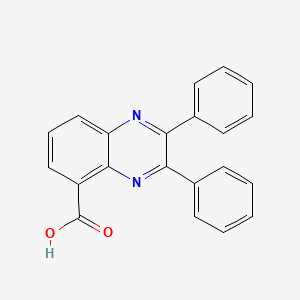![molecular formula C11H8ClNO4 B1350201 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- CAS No. 68388-09-0](/img/structure/B1350201.png)
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is a chemical compound with the molecular formula C11H8ClNO4 It is a derivative of pyrrolidinedione, where the 1-position is substituted with a 4-chlorobenzoyloxy group
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, modifying their function and leading to changes in cellular processes .
Mode of Action
It has been suggested that it may interact with its targets, leading to changes in their function . This interaction could potentially alter cellular processes, leading to the observed effects of the compound.
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant . It is also suggested that the compound is a CYP1A2 inhibitor .
Result of Action
It has been suggested that the compound may suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Analyse Biochimique
Biochemical Properties
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .
Cellular Effects
The effects of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term effects on cellular function include sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- vary with different dosages. At low doses, it exhibits minimal toxicity and effectively modulates target enzymes and pathways. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. Threshold effects indicate that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in the levels of various metabolites .
Transport and Distribution
The transport and distribution of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- within cells and tissues are mediated by specific transporters and binding proteins. It is primarily localized in the cytoplasm and can accumulate in certain tissues, depending on the presence of these transporters .
Subcellular Localization
The subcellular localization of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is influenced by targeting signals and post-translational modifications. It is predominantly found in the cytoplasm but can also be directed to other compartments such as the nucleus or mitochondria, depending on the cellular context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- typically involves the reaction of 2,5-pyrrolidinedione with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,5-Pyrrolidinedione+4-Chlorobenzoyl chloride→2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-pyrrolidinedione and 4-chlorobenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzoyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: 2,5-Pyrrolidinedione and 4-chlorobenzoic acid.
Substitution: Substituted pyrrolidinedione derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Pyrrolidinedione: The parent compound without the 4-chlorobenzoyloxy group.
1-[(4-Methylbenzoyl)oxy]-2,5-pyrrolidinedione: A similar compound with a methyl group instead of a chlorine atom.
1-[(4-Fluorobenzoyl)oxy]-2,5-pyrrolidinedione: A similar compound with a fluorine atom instead of a chlorine atom.
Uniqueness
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is unique due to the presence of the 4-chlorobenzoyloxy group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCJAIZMANMQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394513 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68388-09-0 | |
| Record name | Benzoic acid, 4-chloro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68388-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)






